molecular formula C8H7IN2O2 B14860278 N-(6-Formyl-4-iodopyridin-2-YL)acetamide

N-(6-Formyl-4-iodopyridin-2-YL)acetamide

Cat. No.: B14860278
M. Wt: 290.06 g/mol
InChI Key: LAZAOLXXEJEDKR-UHFFFAOYSA-N
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Description

N-(6-Formyl-4-iodopyridin-2-YL)acetamide: is an organic compound with the molecular formula C8H7IN2O2 and a molecular weight of 290.055 g/mol This compound is characterized by the presence of a formyl group, an iodine atom, and an acetamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Formyl-4-iodopyridin-2-YL)acetamide can be achieved through several methods. One common approach involves the iodination of a pyridine derivative followed by formylation and acetamidation. The reaction typically involves the use of reagents such as iodine, formic acid, and acetic anhydride under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: N-(6-Formyl-4-iodopyridin-2-YL)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed:

Scientific Research Applications

Chemistry: N-(6-Formyl-4-iodopyridin-2-YL)acetamide is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential as a ligand in metal coordination complexes. These complexes can be used in catalysis and as probes for biological imaging .

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor for the synthesis of bioactive molecules with antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and dyes .

Mechanism of Action

The mechanism of action of N-(6-Formyl-4-iodopyridin-2-YL)acetamide involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The iodine atom can also play a role in the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

  • N-(6-Formyl-4-bromopyridin-2-YL)acetamide
  • N-(6-Formyl-4-chloropyridin-2-YL)acetamide
  • N-(6-Formyl-4-fluoropyridin-2-YL)acetamide

Comparison: N-(6-Formyl-4-iodopyridin-2-YL)acetamide is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher molecular weight and different reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom can influence the compound’s electronic properties and its interactions with other molecules, making it a valuable compound for specific applications .

Properties

Molecular Formula

C8H7IN2O2

Molecular Weight

290.06 g/mol

IUPAC Name

N-(6-formyl-4-iodopyridin-2-yl)acetamide

InChI

InChI=1S/C8H7IN2O2/c1-5(13)10-8-3-6(9)2-7(4-12)11-8/h2-4H,1H3,(H,10,11,13)

InChI Key

LAZAOLXXEJEDKR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=N1)C=O)I

Origin of Product

United States

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